molecular formula C18H14N4 B072270 Azobenzene, 4-(phenylazo)- CAS No. 1161-45-1

Azobenzene, 4-(phenylazo)-

Cat. No.: B072270
CAS No.: 1161-45-1
M. Wt: 286.3 g/mol
InChI Key: QLYZYCHWGGSYBD-UHFFFAOYSA-N
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Description

Azobenzene, 4-(phenylazo)-, is an organic compound characterized by the presence of an azo group (-N=N-) linking two phenyl rings. This compound is notable for its ability to undergo reversible photoisomerization, making it a valuable molecule in various scientific and industrial applications. The trans-isomer is more stable and linear, while the cis-isomer is less stable and bent. This photoresponsive behavior allows azobenzene derivatives to be used in applications such as molecular switches, sensors, and light-responsive materials .

Mechanism of Action

The mechanism of action of Azobenzene, 4-(phenylazo)- involves photoisomerization from the more stable E form to the Z form, including the isolation and characterization of the Z isomer . This photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .

Safety and Hazards

While specific safety and hazard information for Azobenzene, 4-(phenylazo)- is not available, it’s worth noting that some azobenzene derivatives have been reported to cause birth defects in the offspring of mice and tumors of the lung, liver, and bladder from oral exposure .

Future Directions

Azobenzenes, including Azobenzene, 4-(phenylazo)-, continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability . They are being explored for promising technological innovations in areas such as chemical sensing, organic transistors, and cell signaling . The synthetic versatility and adaptive properties of azobenzenes continue to inspire new research directions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azobenzene, 4-(phenylazo)-, can be synthesized through several methods:

Industrial Production Methods: Industrial production of azobenzene derivatives often involves large-scale azo coupling reactions due to their efficiency and scalability. The reaction conditions typically include controlled temperatures and pH levels to ensure high yields and purity of the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

phenyl-(4-phenyldiazenylphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-3-7-15(8-4-1)19-21-17-11-13-18(14-12-17)22-20-16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYZYCHWGGSYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283337, DTXSID401043576
Record name 1,1'-Benzene-1,4-diylbis(phenyldiazene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161-45-1, 36369-22-9
Record name Azobenzene, 4-(phenylazo)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Benzene-1,4-diylbis(phenyldiazene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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